Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760000
InChI: InChI=1S/C12H21NO4/c1-3-16-11(14)8-6-9-5-7-10(13-9)12(15)17-4-2/h9-10,13H,3-8H2,1-2H3
SMILES: CCOC(=O)CCC1CCC(N1)C(=O)OCC
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC13760000

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-3-16-11(14)8-6-9-5-7-10(13-9)12(15)17-4-2/h9-10,13H,3-8H2,1-2H3
Standard InChI Key PGUBSTVPYGDQJV-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1CCC(N1)C(=O)OCC
Canonical SMILES CCOC(=O)CCC1CCC(N1)C(=O)OCC

Introduction

Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring with an ethoxy and a carboxylate group, which are crucial for its chemical reactivity and potential applications in medicinal chemistry. The compound is classified under heterocyclic compounds due to its pyrrolidine structure and falls within the category of carboxylate esters.

Synthesis and Reaction Conditions

The synthesis of Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Biological Activity and Potential Applications

Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate has potential applications in medicinal chemistry due to its ability to interact with biological targets such as enzymes or receptors. Its structural properties may enhance gastrointestinal absorption, thereby increasing its bioavailability for therapeutic applications.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylatePyrrolidine core with ethoxy substituentDifferent ring structure impacting reactivity
Ethyl 5-oxopyrrolidine-3-carboxylateOxo group on pyrrolidineLacks additional ethoxy group
Pyrrolidine-2,5-dioneDione functionalizationDifferent functional groups leading to distinct properties

Research Findings and Future Directions

Research into Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate is ongoing, with a focus on understanding its pharmacological properties and potential therapeutic applications. Studies on its interactions with biological targets are crucial for determining its efficacy and safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator